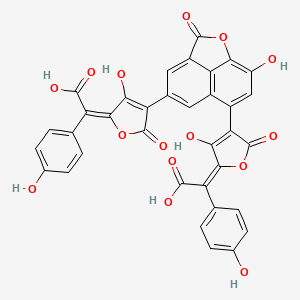

Norbadione A

Description

Origin and Natural Distribution in Fungal Species

Norbadione A is biosynthesized by several species of fungi, where it contributes to their coloration.

This compound is a prominent pigment found in the cap skin of the bay bolete mushroom, Imleria badia. wikipedia.orgpensoft.net This edible mushroom is widespread in North America and Europe, typically growing in association with coniferous and sometimes beech and birch trees. mushroom-appreciation.com The presence of this compound, along with a related compound, badione A, is responsible for the characteristic chocolate brown and golden yellow colors of the mushroom's cap. agriculturejournals.czscispace.com

The compound is also found in significant quantities in fungi of the genus Pisolithus. Notably, it has been reported as a potassium salt in Pisolithus tinctorius, also known as the horse dung fungus. wikipedia.org Pisolithus arhizus, a mycorrhizal fungus found in pine forests in Japan, is another major source, with this compound constituting over 10% of the mushroom's dry body weight in some cases. jaea.go.jpsemanticscholar.org In fact, this compound is the dominant pigment in Pisolithus arrhizus. agriculturejournals.czscispace.com Phytochemical analysis of Pisolithus arhizus has led to the isolation of this compound alongside other compounds. figshare.com

This compound has also been isolated from other fungal species. It is present in the peppery bolete, Chalciporus piperatus, where it occurs with other pigments. wikipedia.orgwikipedia.org Additionally, it has been identified as one of the main pigments in the common earthball, Scleroderma citrinum, alongside sclerocitrin. scispace.comresearchgate.net Various pigments, including this compound, have been noted for their presence in Scleroderma species. fungalbiotec.org

Structural Classification and Relationship to Pulvinic Acid Derivatives

This compound is classified as a polyphenol and belongs to the family of mushroom pigments known as pulvinic acids. wikipedia.org Its structure is essentially a dimer of two pulvinic acid units. researchgate.net More specifically, it is described as a naphthalenoid pulvinic acid derivative. pensoft.netnih.gov The biosynthesis of this compound is thought to occur via the dimerization of two molecules of xerocomic acid, another pulvinic acid derivative. researchgate.netresearchgate.net The pulvinone structural unit is a key component of this compound. wikipedia.org

Historical Perspective of this compound Research

The study of pulvinic acid derivatives from fungi, including the precursors to this compound, began in the mid-20th century. pensoft.net The isolation and characterization of this compound from Imleria badia (then Xerocomus badius) were reported in the 1980s. pensoft.netnih.gov A significant moment in this compound research came after the Chernobyl disaster, when it was discovered that the pigment could selectively complex with cesium cations (Cs+), leading to the accumulation of the radionuclide 137Cs in wild mushrooms. scispace.comrsc.org This property sparked further investigation into its chelating abilities. wikipedia.orgjaea.go.jp A total synthesis of this compound was successfully achieved in 2008. researchgate.net

Structure

3D Structure

Properties

CAS No. |

90295-68-4 |

|---|---|

Molecular Formula |

C35H18O15 |

Molecular Weight |

678.5 g/mol |

IUPAC Name |

(2E)-2-[4-[9-[(5E)-5-[carboxy-(4-hydroxyphenyl)methylidene]-4-hydroxy-2-oxofuran-3-yl]-11-hydroxy-3-oxo-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-6-yl]-3-hydroxy-5-oxofuran-2-ylidene]-2-(4-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C35H18O15/c36-15-5-1-12(2-6-15)22(31(41)42)29-26(39)21(34(46)49-29)14-9-17-18(11-20(38)28-24(17)19(10-14)33(45)48-28)25-27(40)30(50-35(25)47)23(32(43)44)13-3-7-16(37)8-4-13/h1-11,36-40H,(H,41,42)(H,43,44)/b29-22+,30-23+ |

InChI Key |

NEAFOYGNZAYARY-KBWMUOTDSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C\2/C(=C(C(=O)O2)C3=CC4=C5C(=C3)C(=O)OC5=C(C=C4C6=C(/C(=C(/C7=CC=C(C=C7)O)\C(=O)O)/OC6=O)O)O)O)/C(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C(=C2C(=C(C(=O)O2)C3=CC4=C5C(=C3)C(=O)OC5=C(C=C4C6=C(C(=C(C7=CC=C(C=C7)O)C(=O)O)OC6=O)O)O)O)C(=O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of Norbadione a

Proposed Biosynthetic Routes to Norbadione A

This compound is a structurally unique polyphenol pigment found in several species of mushrooms, most notably the bay bolete (Imleria badia, formerly Boletus badius or Xerocomus badius). wikipedia.orgresearchgate.net Structurally, it is classified as a naphtholactone, distinguished by the presence of two pulvinic acid moieties within its complex framework. researchgate.netacs.org Pulvinic acids are a well-known class of fungal pigments responsible for a range of yellow, orange, and red colors in various fungi and lichens. rsc.org

The prevailing hypothesis for the biosynthesis of this compound suggests a pathway originating from the dimerization of a simpler pulvinic acid precursor. acs.org Scientific proposals identify xerocomic acid as the direct precursor that undergoes dimerization to form the core structure of this compound. acs.org This proposed route highlights a convergent synthesis in nature, where two identical or similar monomeric units combine to create a more complex dimeric structure. The molecule's architecture consists of a central naphthalene core to which two pulvinic acid-derived side chains are attached.

The total synthesis of this compound, first reported in 2008, lends support to this biosynthetic hypothesis. The synthetic strategy involved key steps such as a regioselective Diels-Alder reaction to construct a substituted naphtholactone intermediate and a double Suzuki-Miyaura cross-coupling to attach the two side chains, mimicking the proposed convergent biological assembly. wikipedia.orgacs.org

Dimerization Mechanisms in this compound Formation

The formation of this compound from two molecules of xerocomic acid is a critical step in its biosynthesis. While the precise enzymatic machinery has not been fully elucidated in vivo, the proposed mechanism involves an oxidative coupling or dimerization of the xerocomic acid precursor. researchgate.net This type of reaction is a common strategy in the biosynthesis of many natural products, where monomeric phenolic compounds are linked to form larger, more complex structures. beilstein-journals.orgsemanticscholar.org

It has been proposed that the biosynthesis of this compound, along with related pigments like badione A, sclerocitrin, and chalcitrin, originates from the condensation of an oxidized form of xerocomic acid. researchgate.net This process is believed to involve a complex cascade of skeletal reorganization to yield the final dimeric structures. researchgate.net Such biomimetic syntheses often utilize single-electron oxidants to facilitate phenolic coupling, a role that laccase-type enzymes are thought to play in nature. beilstein-journals.orgsemanticscholar.org These copper-containing enzymes are known to catalyze the oxidation of phenols, leading to the formation of radicals that can then couple to form dimers and polymers.

The dimerization process can be conceptually categorized into several mechanisms, although the specific type for this compound is speculative:

Conformational Selection: Pre-existing conformations of the monomeric precursor are selected for binding and reaction.

Induced Fit: The binding of the precursor to an enzyme induces a conformational change that facilitates the reaction.

Rigid Docking: The precursor molecules bind to a rigid enzymatic template before reacting.

While these models are often applied to protein dimerization, the principles of molecular recognition and orientation are relevant to the enzyme-catalyzed dimerization of smaller molecules like pulvinic acids. mdpi.com

Enzymatic Considerations in Pulvinic Acid and Naphtholactone Biosynthesis

The biosynthesis of this compound is intrinsically linked to the formation of its pulvinic acid precursors. Pulvinic acids are derived from the shikimate pathway, which produces aromatic amino acids like tyrosine and phenylalanine. In fungi, a key step is the conversion of these amino acids into arylpyruvic acids, which then serve as central intermediates.

The biosynthesis of related terphenylquinone pigments, such as polyporic acid and atromentin, provides a model for the enzymatic processes that may be involved. These pathways utilize enzymes known as polyporic acid synthetases and atromentin synthetases . researchgate.net These are large, multi-domain enzymes, often non-ribosomal peptide synthetase (NRPS)-like, that activate arylpyruvic acids and catalyze their condensation to form the pigment scaffold. researchgate.net It is highly probable that a similar enzymatic system, possibly involving a polyketide synthase (PKS) or an NRPS-like enzyme, is responsible for synthesizing the xerocomic acid precursor of this compound.

Fungal secondary metabolism is characterized by genes for biosynthetic pathways being organized into clusters. mdpi.com These biosynthetic gene clusters (BGCs) often encode all the necessary enzymes for a pathway, including the core synthase (PKS or NRPS), tailoring enzymes like oxidases (e.g., P450 monooxygenases), reductases, and transferases, and sometimes regulatory proteins. nih.gov The formation of the naphtholactone core of this compound likely involves such tailoring enzymes that catalyze intramolecular cyclization and oxidation reactions following the initial dimerization event.

Analogies with Other Fungal Pigment Biosynthesis (e.g., Xerocomic Acid, Chalcitrin)

The proposed biosynthetic pathway for this compound shares significant similarities with that of other pulvinic acid-derived pigments found in fungi. This shared origin underscores a common evolutionary and biochemical strategy for pigment production in the fungal kingdom.

Xerocomic Acid: As the proposed direct precursor to this compound, the biosynthesis of xerocomic acid is the foundational step. Like other pulvinic acids, its formation is believed to start from aromatic amino acids, which are converted and condensed to form the characteristic γ-butyrolactone core structure.

Chalcitrin: This yellow pigment, isolated from Chalciporus piperatus, is another example of a structurally distinct pulvinic acid dimer. nih.govorganic-chemistry.org Its biosynthesis is also hypothesized to proceed through the dimerization of an oxidized xerocomic acid intermediate. researchgate.netresearchgate.net A proposed route specifically involves the oxidation of xerocomic acid to form chalcitrin. researchgate.net The structural relationship and shared precursor suggest that a divergent pathway exists where an oxidized xerocomic acid intermediate can be channeled towards the synthesis of this compound, chalcitrin, or other related dimers like badione A, likely depending on the specific enzymatic machinery present in the fungal species.

This concept of a common intermediate leading to a family of related but structurally diverse natural products is a recurring theme in fungal secondary metabolism, often referred to as pathway crosstalk or branching pathways. nih.gov

Table 1: Key Compounds in the Proposed Biosynthesis of this compound

| Compound Name | Chemical Class | Role in Pathway |

| Phenylalanine / Tyrosine | Aromatic Amino Acid | Primary Precursors (via Shikimate Pathway) |

| Arylpyruvic Acids | α-Keto Acid | Intermediates for Pulvinic Acid Synthesis |

| Xerocomic Acid | Pulvinic Acid | Monomeric Precursor |

| Oxidized Xerocomic Acid | Pulvinic Acid Derivative | Proposed Reactive Intermediate for Dimerization |

| This compound | Naphtholactone / Pulvinic Acid Dimer | Final Product |

| Chalcitrin | Pulvinic Acid Dimer | Analogous Final Product |

Table 2: Structural Comparison of Related Fungal Pigments

| Feature | This compound | Xerocomic Acid | Chalcitrin |

| Core Structure | Naphtholactone | Pulvinic Acid | Fused Tricyclic Core |

| Molecular Formula | C₃₅H₁₈O₁₅ | C₁₈H₁₂O₈ | C₃₄H₁₈O₁₂ |

| Dimerization Status | Dimer of Xerocomic Acid | Monomer | Dimer of Xerocomic Acid |

| Key Functional Groups | Carboxylic acids, Enols, Lactones, Naphthalene | Carboxylic acid, Enol, Lactone | Carboxylic acids, Lactones |

Chemical Synthesis Strategies for Norbadione a and Its Analogues

Total Synthesis Methodologies for Norbadione A

The first total synthesis of this compound was a landmark achievement, providing a blueprint for subsequent synthetic endeavors. acs.orgnih.gov This synthesis was characterized by its convergent approach, strategically combining key fragments to assemble the final molecule. acs.orgnih.gov

Convergent Synthetic Pathways

The total synthesis of this compound was designed around a convergent strategy, which involves the independent synthesis of key molecular fragments that are later joined together. acs.org This approach is often more efficient for complex molecules than a linear synthesis where the molecule is built step-by-step. The primary disconnection in the synthesis of this compound was at the two bonds connecting the pulvinic acid units to the central naphtholactone core. acs.org This strategy envisioned the coupling of a naphtholactone component bearing two boronate functional groups with two equivalents of an alkenyl triflate derived from a pulvinic acid precursor. acs.orgacs.org

Key Reactions: Regioselective Diels-Alder Cycloaddition

A critical step in the synthesis of the naphtholactone intermediate was a regioselective Diels-Alder reaction. acs.orgnih.gov This powerful cycloaddition reaction is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org In the synthesis of this compound, the reaction occurred between a bis(triisopropylsilyloxy)diene and 2,6-dichlorobenzo-1,4-quinone. acs.orgnih.govacs.org The regioselectivity of this reaction was crucial for establishing the correct substitution pattern on the resulting naphthoquinone, which was then further elaborated to the desired naphtholactone. acs.orgmdpi.comnih.gov The crude product from the Diels-Alder reaction was aromatized to the corresponding naphthoquinone by treatment with hydrochloric acid in ethanol (B145695) at reflux. acs.org

Key Reactions: Double Suzuki-Miyaura Cross-Coupling

With the naphtholactone core in hand, the next pivotal step was the attachment of the two pulvinic acid side chains. This was accomplished through a double Suzuki-Miyaura cross-coupling reaction. acs.orgnih.govresearchgate.net The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. researchgate.net In the synthesis of this compound, a diboronate derivative of the naphtholactone was coupled with two equivalents of an enol triflate of a pulvinic acid derivative. acs.orgnih.govfigshare.com This key reaction successfully formed the complete carbon skeleton of the protected this compound. acs.orgresearchgate.net

Synthesis via Tetronic Acid Derivatives

The synthesis of the pulvinic acid fragments themselves often starts from simpler building blocks, such as tetronic acid derivatives. researchgate.netiaea.org Tetronic acids are a class of 4-hydroxy-2(5H)-furanones that serve as versatile precursors for various natural products. e-bookshelf.de Synthetic methodologies have been developed to produce 3-aryltetronic acids and related heterocyclic compounds, which can then be converted to pulvinic acids. researchgate.net One approach involves a tandem transesterification/Dieckmann condensation reaction. nih.gov Another versatile method developed by Langer and applied to the synthesis of pulvinic acids, including those needed for this compound, involves a TMSOTf-catalyzed [3+2] cyclization of 1,3-bis-(trimethylsilyloxy)-1,3-dienes with oxalyl chloride to form a triflate precursor for subsequent Suzuki coupling. e-bookshelf.de

Rational Design and Synthesis of this compound Derivatives

The unique properties of this compound have prompted the rational design and synthesis of various derivatives to explore structure-activity relationships. wikipedia.org A diverse array of synthetic derivatives has been created to investigate how modifications to the core structure affect its antioxidant properties and cytotoxicity. wikipedia.org For instance, a series of monoaromatic derivatives of pulvinic acids have been synthesized and their radical scavenging capacities evaluated. researchgate.net These studies aim to identify the key structural features responsible for the observed biological activities and to develop new compounds with enhanced or specific properties. plos.org The pulvinic acid scaffold, a key component of this compound, has been identified as a promising starting point for the development of novel antioxidants. plos.org

Synthetic Approaches to Structural Analogues for Mechanistic Probing

To better understand the mechanisms behind the properties of this compound, researchers have synthesized various structural analogues. researchgate.net These analogues, which have systematic variations in their chemical structure, serve as probes to investigate the molecule's function. For example, a series of alkali chelators based on the structure of this compound have been reported to study its ion-complexing abilities. wikipedia.org By synthesizing and studying these analogues, scientists can gain insights into the specific parts of the molecule responsible for its ability to bind to ions like cesium. researchgate.net Furthermore, bioinspired synthetic strategies have been employed to access the xerocomic acid scaffold, a proposed biosynthetic precursor to this compound, to investigate the dimerization process that may lead to the natural product. researchgate.net

Molecular Interactions and Mechanistic Insights into Norbadione A S Activities

Cation Complexation Chemistry

The unique structure of Norbadione A, featuring two pulvinic acid units linked by a central hydroquinone core, provides a flexible scaffold for cation binding. The molecule's enolic and carboxylic acid functional groups are the primary sites of interaction with metal ions.

This compound is particularly renowned for its pronounced selectivity for cesium ions (Cs⁺) researchgate.netresearchgate.netnih.govrsc.org. This property is of considerable interest, especially in the context of bioremediation of radioactive cesium from the environment. The affinity of this compound for Cs⁺ is attributed to the specific size and coordination geometry of the binding pocket formed by the two pulvinic acid arms acs.orgjaea.go.jp. The molecule can effectively "trap" the cesium ion, forming a stable complex. Research has demonstrated that this compound can form both mononuclear and dinuclear complexes with cesium, with the binding of the second Cs⁺ ion exhibiting positive cooperativity, a phenomenon known as an allosteric effect researchgate.netresearchgate.net. This suggests that the initial binding of one cesium ion induces a conformational change in the molecule that enhances the affinity for a second cesium ion.

While this compound shows a preference for cesium, it also interacts with other alkali metal ions such as potassium (K⁺) and sodium (Na⁺). However, the stability of these complexes is significantly lower than that of the cesium complex nih.govrsc.org. Studies have established a stability order for both mono- and bimetallic complexes as Cs⁺ > K⁺ > Na⁺ nih.govrsc.orgsemanticscholar.org. This reversed selectivity compared to typical carboxylic ligands in aqueous solution highlights the unique structural features of this compound that favor the larger cesium cation nih.govrsc.org. In its natural state within the mushroom, this compound is often found as a potassium complex researchgate.net.

| Alkali Metal Ion | Relative Stability of Complex |

|---|---|

| Cesium (Cs⁺) | Highest |

| Potassium (K⁺) | Intermediate |

| Sodium (Na⁺) | Lowest |

The metal binding affinity of this compound is profoundly influenced by the pH of the surrounding medium. The molecule possesses multiple acidic protons on its enolic and carboxylic acid groups. Deprotonation of these groups is a prerequisite for effective cation complexation nih.govrsc.org. At lower pH values (below approximately 7.5), the functional groups are protonated, and a strong intramolecular hydrogen bond exists between the carboxylic and enolic groups of each pulvinic acid moiety. This conformation prevents the molecule from effectively binding to metal ions nih.govrsc.org.

As the pH increases, these acidic protons are neutralized, freeing up the negatively charged oxygen atoms to act as coordination sites for cations nih.govrsc.org. Quantum chemical calculations have shown that the selectivity for Cs⁺ emerges at higher pH levels where this compound is in its di-deprotonated (NBA²⁻) or tetra-deprotonated (NBA⁴⁻) state jaea.go.jpresearchgate.net. Specifically, the tetra-deprotonated state is capable of binding two Cs⁺ cations rsc.orgnih.gov. Therefore, the pH-dependent protonation states directly control the chelating capacity of this compound.

The process of metal complexation is intricately linked to conformational changes within the this compound molecule. The neutralization of the acidic protons not only makes the coordination sites available but also triggers a conformational shift necessary for binding nih.govrsc.org. A key aspect of this conformational flexibility is the potential for Z/E isomerization around the exocyclic double bond of the pulvinic acid moieties researchgate.net.

Studies have revealed a pH-dependent Z to E isomer switch, meaning that this compound can exist in solution as a mixture of four stereoisomers: E-E, E-Z, Z-E, and Z-Z researchgate.net. While it was initially thought that a significant downfield shift in the ¹H NMR spectrum of the H8 proton around pH 9.5 was an indicator of an E-to-Z switch upon deprotonation, further quantum mechanical studies have suggested this shift is more likely due to a pH-induced conformational change of the adjacent carboxylate group rsc.orgnih.gov. Molecular dynamics simulations indicate that complexation with cations involves a mixture of these Z/E isomers and various conformers, leading to a broad diversity of binding modes nih.govrsc.org.

Molecular modeling and quantum mechanical (QM) calculations have been instrumental in elucidating the complexation behavior of this compound rsc.orgnih.govnih.gov. These computational approaches provide detailed insights into the molecule's conformational preferences, the energetics of ion binding, and the nature of the interactions between the ligand and the metal cation mdpi.com.

Quantum mechanical studies have been employed to compare the stability of Z and E isomers in different protonation states and to calculate ¹H chemical shifts rsc.orgnih.gov. These studies have also helped to refine the understanding of the acidity of the different functional groups. Classical molecular dynamics (MD) simulations have been used to model the mono- and di-nuclear complexes of Cs⁺ with the deprotonated forms of this compound, providing a dynamic picture of the complexation process in solution nih.govrsc.orgnih.gov. These simulations support the experimental observation that the tetra-deprotonated state is necessary for the binding of two cesium ions rsc.orgnih.gov.

A variety of spectroscopic and analytical techniques have been employed to characterize the complexes formed between this compound and metal ions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³³Cs NMR, has been a powerful tool for probing the structural changes in this compound upon metal binding and for determining the nature of the complexed species researchgate.netresearchgate.netnih.gov.

Isothermal Titration Calorimetry (ITC) has been used to determine the thermodynamic parameters of the complexation reactions, providing quantitative data on the stability constants and the enthalpy and entropy changes associated with binding researchgate.netnih.gov. Potentiometric titrations have also been crucial for determining the stability constants of the metal complexes researchgate.netnih.gov. Furthermore, electrospray ionization mass spectrometry (ESI-MS) has been utilized to assess the cesium complexation abilities and to gain structural information about the resulting complexes .

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Structural changes in this compound upon complexation, protonation states. |

| ¹³³Cs NMR | Probing the environment of the cesium ion in the complex. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (stability constants, enthalpy, entropy). |

| Potentiometric Titrations | Determination of stability constants. |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Assessment of complexation ability, structural information. |

Antioxidant Activity: Mechanisms and Structure-Activity Relationships

This compound, a natural pigment found in the edible mushroom Imleria badia (formerly Xerocomus badius), has demonstrated significant antioxidant properties. researchgate.net As a derivative of pulvinic acid, its unique structure contributes to its potent activity against oxidative stress. researchgate.netresearchgate.net

The antioxidant capacity of this compound and its derivatives is frequently evaluated through various in vitro assays that measure their ability to neutralize free radicals. Common assays employed include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netmdpi.com In the DPPH assay, antioxidants donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.govmdpi.com

Other assays used to assess the free-radical scavenging ability of compounds like this compound include:

Hydroxyl Radical Scavenging Assay: Measures the ability to neutralize the highly reactive hydroxyl radical (•OH). nih.gov

Nitric Oxide Scavenging Assay: Determines the capacity to inhibit the formation of nitric oxide radicals. nih.gov

Oxygen Radical Antioxidant Capacity (ORAC): This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. mdpi.com

The effectiveness of an antioxidant in these assays is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. researchgate.net

| Assay | Description | Endpoint Measured |

| DPPH Assay | Measures the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical. | Decrease in absorbance as the radical is neutralized. |

| ABTS Assay | Measures the scavenging of the ABTS radical cation. | Decrease in absorbance of the radical cation. |

| ORAC Assay | Evaluates the capacity to inhibit the oxidation of a fluorescent probe by peroxyl radicals. | Area under the fluorescence decay curve. |

| Hydroxyl Radical Scavenging | Assesses the ability to neutralize hydroxyl radicals, often generated by a Fenton-type reaction. | Inhibition of the degradation of a detector molecule. |

The primary mechanisms by which antioxidants like this compound exert their effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.netmdpi.com

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable due to resonance. mdpi.com

Single Electron Transfer (SET): This mechanism involves the antioxidant donating an electron to the free radical. mdpi.com

Computational studies using Density Functional Theory (DFT) suggest that for pulvinic acid derivatives like this compound, the HAT mechanism is predominant for their antioxidant action. researchgate.net The antioxidant activity is strongly linked to the presence and position of hydroxyl (-OH) groups on the phenyl rings of its structure. mdpi.com These groups can readily donate a hydrogen atom to stabilize free radicals.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to understand how a chemical's structure relates to its biological activity. nih.gov For antioxidants, QSAR models can predict their potential based on various molecular descriptors. mdpi.com

Computational chemistry offers a powerful alternative to experimental methods for evaluating antioxidant properties, especially for compounds with low water solubility. frontiersin.org Techniques like Density Functional Theory (DFT) can be used to perform virtual screening of compound libraries. frontiersin.orgnih.gov This involves calculating properties like bond dissociation energies and reaction kinetics to predict the free radical scavenging activity of new molecules. nih.gov

By starting with a known potent antioxidant scaffold like pulvinic acid (the core of this compound), researchers can design a virtual library of novel derivatives. researchgate.netnih.gov Computational tools can then be used to screen this library to identify candidates with potentially enhanced antioxidant activity. mdpi.com This in silico approach accelerates the discovery process, allowing for the targeted synthesis and experimental testing of the most promising compounds, thereby reducing time and costs. mdpi.commdpi.com

Radioprotective Mechanisms at the Cellular and Molecular Level

This compound has been investigated for its potential to protect biological systems from the damaging effects of ionizing radiation. researchgate.netepa.gov Ionizing radiation can cause cellular damage directly by affecting macromolecules like DNA or indirectly by generating reactive oxygen species (ROS) from the radiolysis of water. mdpi.com The antioxidant properties of this compound are believed to contribute significantly to its radioprotective effects by scavenging these harmful ROS. researchgate.net

Studies have shown that this compound can slightly increase the resistance of cultured lymphoid cells (TK6) to radiation and improve the survival rate in lethally irradiated mice. researchgate.netepa.gov This suggests it has properties that can mitigate the acute effects of radiation exposure.

A critical aspect of radioprotection is the safeguarding of DNA from radiation-induced damage, which includes single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.govmdpi.com Damage to DNA is a primary cause of cell death and mutation following radiation exposure. researchgate.net

This compound has demonstrated an ability to protect DNA against damage from γ-radiation. researchgate.net The mechanism is likely tied to its antioxidant capacity, where it neutralizes free radicals before they can interact with and damage the DNA molecule. mdpi.com In vitro studies using plasmid DNA have shown that compounds can prevent the conversion of the supercoiled form to a relaxed, open-circular form, a hallmark of single-strand breaks. nih.govmdpi.com By scavenging the free radicals generated by ionizing radiation, this compound helps to preserve the structural integrity of DNA. researchgate.net

Modulation of Cellular Responses to Radiation Exposure

This compound, a polyphenol pigment extracted from the edible Bay bolete mushroom, has been investigated for its potential to mitigate the harmful effects of ionizing radiation. researchgate.net Research indicates that this compound can modulate cellular responses to radiation, offering a degree of protection both in cultured cells and in whole-body exposed mice. researchgate.net

In vitro studies using TK6 lymphoid cells demonstrated that this compound could slightly enhance the resistance of these cells to radiation. researchgate.net When TK6 cells were exposed to 6 Gy of X-rays, pretreatment with this compound showed a modest improvement in cell viability and growth compared to control cells treated with a solvent (DMSO). researchgate.net However, the radioprotective effect in vitro was limited, and the compound itself exhibited cytotoxicity at concentrations above 30 µM. researchgate.netresearchgate.netepa.gov For subsequent experiments, a concentration of 15 µM was selected to minimize this cytotoxic effect. researchgate.net Further analysis of radiation-induced apoptosis in TK6 cells treated with 15 µM this compound showed only a slight reduction in programmed cell death compared to controls, suggesting this is not the primary mechanism of its radioprotective action. researchgate.net

More significant protective effects were observed in in vivo studies. researchgate.net In experiments involving C57BL/6 mice subjected to a lethal whole-body irradiation dose of 8.0 Gy, a single intraperitoneal injection of this compound at 50 mg/kg one hour prior to exposure led to an increased survival rate. researchgate.net Over a 30-day observation period, the survival of mice treated with this compound was notably higher than that of the saline-treated control group. researchgate.net These findings suggest that this compound possesses radioprotective properties in living organisms, potentially serving as a lead compound for the development of less toxic analogs for radioprotection. researchgate.netepa.gov

Table 1: In Vivo Radioprotective Effect of this compound in Mice This interactive table summarizes the survival outcomes of C57BL/6 mice 30 days after receiving a lethal 8.0 Gy dose of X-ray radiation, with or without this compound pre-treatment.

| Treatment Group | Dosage | Number of Subjects | Survival Rate (at 30 days) | Statistical Significance (p-value) |

| Control (Saline) | N/A | 12 | 0% | P<0.05 |

| This compound | 50 mg/kg | 12 | ~25% | P<0.05 |

Data derived from three independent experiments. researchgate.net

Enzyme Inhibition Profiles and Associated Mechanistic Research

A comprehensive review of scientific literature did not yield specific information regarding the broad enzyme inhibition profiles of this compound.

Detailed studies concerning the inhibitory activity of this compound specifically against cyclic nucleotide phosphodiesterase 2 (PDE2) are not available in the current body of scientific literature.

Research elucidating the specific binding modes of this compound with any enzyme target, including crystallographic or molecular docking studies, is not presently available in published scientific literature.

Advanced Research Applications and Future Trajectories

Development of Norbadione A-Based Materials for Environmental Decontamination (e.g., Radioactive Cesium Remediation)

A primary area of interest for this compound is its remarkable ability to selectively chelate cesium cations (Cs⁺). wikipedia.org This property is particularly relevant for the remediation of radioactive cesium, such as ¹³⁷Cs, which poses significant environmental and health risks following nuclear incidents. semanticscholar.orgresearchgate.net

Research has demonstrated that this compound, extracted from fungi like the bay bolete (Imleria badia or Xerocomus badius), can effectively bind with cesium. semanticscholar.orgufrgs.br This has led to the exploration of this compound-based materials for decontaminating radioactive pollution. semanticscholar.org Studies have shown that a Solid-Phase Extraction (SPE) column supporting this compound can adsorb cesium from dilute aqueous solutions and subsequently allow for its recovery using diluted hydrochloric acid. semanticscholar.org This suggests the potential for developing systems to capture and concentrate radioactive cesium from the environment. semanticscholar.org

The mechanism behind this selectivity is attributed to the specific arrangement of functional groups in the this compound molecule, which includes two enolic and two carboxylic acid moieties. wikipedia.org These groups create a binding pocket that preferentially accommodates the ionic radius of cesium. The binding process is pH-dependent and can involve the formation of both mononuclear and dinuclear cesium complexes. wikipedia.orgresearchgate.net Quantum chemical calculations have further elucidated the complexation selectivity, confirming that the affinity for Cs⁺ is enhanced at higher pH levels. researchgate.netdntb.gov.ua

Future research in this area is focused on optimizing the support materials and conditions to enhance the cesium affinity and selectivity of this compound-based systems. semanticscholar.org The development of polymers or oligomers with grafted this compound or its derivatives is a promising strategy to create robust and efficient materials for large-scale environmental decontamination. anr.fr

Table 1: Cesium Complexation Properties of this compound

| Property | Description | Source(s) |

| Selectivity | Preferentially complexes with cesium cations (Cs⁺) over other alkali metal ions. | wikipedia.orgsemanticscholar.org |

| Binding Mechanism | Involves two enolic and two carboxylic acid functional groups creating a specific binding pocket. | wikipedia.org |

| Complex Formation | Can form both mononuclear and dinuclear complexes with cesium. | researchgate.net |

| pH Dependence | Cesium binding is pH-sensitive and enhanced at higher pH values. | wikipedia.orgresearchgate.net |

| Application | Potential for use in Solid-Phase Extraction (SPE) systems for radioactive cesium remediation. | semanticscholar.org |

Exploration of this compound and its Derivatives as Lead Compounds for Chemical Tool Development

The unique structure and reactivity of this compound make it an attractive scaffold for the development of novel chemical tools. plos.org Its inherent antioxidant properties have been a key focus of this research. plos.orgwiley-vch.de While this compound itself has shown some radioprotective effects, its cytotoxicity at higher concentrations has limited its direct therapeutic application. wikipedia.orgresearchgate.net

This has spurred the synthesis of a diverse array of this compound derivatives to explore the structure-activity relationship concerning antioxidant capacity and cytotoxicity. wikipedia.orgplos.org By modifying the core pulvinic acid structure, researchers aim to develop less toxic analogs with enhanced cytoprotective and radioprotective activities. researchgate.netplos.org The pulvinic acid scaffold is considered a novel antioxidant motif, and its derivatives have been the subject of in silico and experimental evaluations to discover new potent antioxidants. plos.org

Table 2: Research on this compound Derivatives

| Research Area | Key Findings | Source(s) |

| Antioxidant Properties | This compound and its derivatives exhibit significant antioxidant and radioprotective properties. | plos.orgwiley-vch.de |

| Cytotoxicity | This compound is cytotoxic at higher concentrations, limiting its direct therapeutic use. | wikipedia.orgresearchgate.net |

| Lead Compound | Serves as a lead compound for developing less toxic analogs with improved bioactivity. | researchgate.netplos.org |

| Synthetic Analogs | Total synthesis allows for the creation of diverse derivatives to study structure-activity relationships. | wikipedia.orgresearchgate.net |

Integrated Omics Approaches in Fungal Secondary Metabolite Discovery

The discovery and characterization of fungal secondary metabolites like this compound are increasingly being driven by integrated "omics" approaches. rsc.org These strategies combine genomics, transcriptomics, proteomics, and metabolomics to gain a comprehensive understanding of the biosynthetic pathways and regulatory networks involved in producing these complex molecules. rsc.orgnih.gov

Genomic analysis of fungi reveals the presence of biosynthetic gene clusters (BGCs) that are often responsible for the production of secondary metabolites. nih.govbiorxiv.org By linking these BGCs to the specific metabolites they produce, researchers can uncover novel compounds and understand their biosynthesis. biorxiv.org For instance, the genes responsible for producing the pulvinic acid backbone of this compound can be identified through genomic sequencing.

Metabolomics, the large-scale study of small molecules, is crucial for directly detecting and quantifying secondary metabolites within a fungal species. rsc.orgnih.gov Untargeted metabolomics can lead to the discovery of previously unknown compounds, while targeted approaches can quantify known metabolites like this compound under different growth conditions. rsc.org

Integrating these omics datasets provides a powerful tool for understanding how environmental cues or genetic modifications affect the production of secondary metabolites. nih.govresearchgate.net This integrated approach is essential for tapping into the vast, often silent, biosynthetic potential of fungi to discover new natural products with valuable applications. rsc.orgresearchgate.net

Investigation of Unexplored Biological Targets and Pathways Mediated by this compound

While the cesium-chelating and antioxidant properties of this compound are relatively well-studied, its effects on other biological targets and pathways remain largely unexplored. Recent research has begun to shed light on these new avenues.

A recent study investigating the constituents of Pisolithus arhizus found that this compound exhibited anti-inflammatory activity. nih.gov Specifically, it was shown to modulate the secretion of interleukin-6 (IL-6) and downregulate the phosphorylation of STAT3 (p-STAT3), a key signaling protein involved in inflammation and cancer. nih.gov This finding suggests that this compound may have potential as a lead compound for developing anti-inflammatory agents.

Furthermore, the structural relationship of this compound to other pulvinic acid derivatives, such as variegatic and xerocomic acids which are known inhibitors of cytochrome P450 enzymes, suggests that this compound may also interact with these important metabolic enzymes. wiley-vch.de The ability of related tetronic acids to act as phosphate (B84403) mimics and inhibit enzymes like protein tyrosine phosphatases further highlights the potential for this compound and its derivatives to interact with a variety of biological targets. wiley-vch.de

Future investigations will likely focus on a broader screening of this compound against various cellular targets and signaling pathways to uncover new mechanisms of action and potential therapeutic applications beyond its currently known activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.